molecular formula C14H20N2O2 B7582643 (3,5-dimethyl-1H-pyrrol-2-yl)-(2-oxa-7-azaspiro[4.4]nonan-7-yl)methanone

(3,5-dimethyl-1H-pyrrol-2-yl)-(2-oxa-7-azaspiro[4.4]nonan-7-yl)methanone

Cat. No. B7582643
M. Wt: 248.32 g/mol
InChI Key: XWMKVSXDHSXAIZ-UHFFFAOYSA-N
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Description

(3,5-dimethyl-1H-pyrrol-2-yl)-(2-oxa-7-azaspiro[4.4]nonan-7-yl)methanone, also known as DPM, is a chemical compound that has been widely used in scientific research. It is a heterocyclic compound that contains both a pyrrole and spirocycle structure, making it an interesting target for synthesis and investigation. In

Mechanism of Action

The mechanism of action of (3,5-dimethyl-1H-pyrrol-2-yl)-(2-oxa-7-azaspiro[4.4]nonan-7-yl)methanone is not fully understood, but it is thought to act as a covalent inhibitor of protein-protein interactions. (3,5-dimethyl-1H-pyrrol-2-yl)-(2-oxa-7-azaspiro[4.4]nonan-7-yl)methanone contains a reactive carbonyl group that can form a covalent bond with a nucleophilic residue on a protein, disrupting the protein-protein interaction. The spirocycle structure of (3,5-dimethyl-1H-pyrrol-2-yl)-(2-oxa-7-azaspiro[4.4]nonan-7-yl)methanone may also play a role in its mechanism of action, as it can provide additional binding interactions with the protein of interest.
Biochemical and Physiological Effects:
(3,5-dimethyl-1H-pyrrol-2-yl)-(2-oxa-7-azaspiro[4.4]nonan-7-yl)methanone has been shown to have a low toxicity profile and is generally well-tolerated in cells and animals. In vitro studies have shown that (3,5-dimethyl-1H-pyrrol-2-yl)-(2-oxa-7-azaspiro[4.4]nonan-7-yl)methanone can inhibit protein-protein interactions with high selectivity and potency. (3,5-dimethyl-1H-pyrrol-2-yl)-(2-oxa-7-azaspiro[4.4]nonan-7-yl)methanone has also been shown to be cell-permeable, allowing for its use in live-cell imaging experiments. In vivo studies of (3,5-dimethyl-1H-pyrrol-2-yl)-(2-oxa-7-azaspiro[4.4]nonan-7-yl)methanone have not been extensively conducted, but its low toxicity profile suggests that it may be a promising candidate for further investigation.

Advantages and Limitations for Lab Experiments

One of the main advantages of (3,5-dimethyl-1H-pyrrol-2-yl)-(2-oxa-7-azaspiro[4.4]nonan-7-yl)methanone is its selectivity for protein-protein interactions, which makes it a valuable tool for the study of complex signaling pathways. (3,5-dimethyl-1H-pyrrol-2-yl)-(2-oxa-7-azaspiro[4.4]nonan-7-yl)methanone is also cell-permeable, allowing for its use in live-cell imaging experiments. However, one limitation of (3,5-dimethyl-1H-pyrrol-2-yl)-(2-oxa-7-azaspiro[4.4]nonan-7-yl)methanone is its relatively low solubility in aqueous solutions, which can make it difficult to work with in certain experimental conditions. Additionally, the covalent nature of (3,5-dimethyl-1H-pyrrol-2-yl)-(2-oxa-7-azaspiro[4.4]nonan-7-yl)methanone's mechanism of action may limit its use in certain experimental contexts.

Future Directions

There are several future directions for the investigation of (3,5-dimethyl-1H-pyrrol-2-yl)-(2-oxa-7-azaspiro[4.4]nonan-7-yl)methanone. One area of interest is the development of new synthetic methods for (3,5-dimethyl-1H-pyrrol-2-yl)-(2-oxa-7-azaspiro[4.4]nonan-7-yl)methanone that can improve yield and purity. Another direction is the use of (3,5-dimethyl-1H-pyrrol-2-yl)-(2-oxa-7-azaspiro[4.4]nonan-7-yl)methanone as a tool compound for the study of protein-protein interactions in disease models, such as cancer and neurodegenerative disorders. Additionally, the design of small molecule inhibitors based on the structure of (3,5-dimethyl-1H-pyrrol-2-yl)-(2-oxa-7-azaspiro[4.4]nonan-7-yl)methanone may lead to the development of new therapeutics for a variety of diseases.

Synthesis Methods

The synthesis of (3,5-dimethyl-1H-pyrrol-2-yl)-(2-oxa-7-azaspiro[4.4]nonan-7-yl)methanone involves a multi-step process that starts with the reaction of 3,5-dimethylpyrrole with 2-bromo-1-phenylethanone to form 3,5-dimethyl-1-(2-phenylethyl)-1H-pyrrole-2-carbaldehyde. This intermediate is then reacted with 7-azaspiro[4.4]nonan-7-ol and paraformaldehyde to form the final product, (3,5-dimethyl-1H-pyrrol-2-yl)-(2-oxa-7-azaspiro[4.4]nonan-7-yl)methanone. The synthesis of (3,5-dimethyl-1H-pyrrol-2-yl)-(2-oxa-7-azaspiro[4.4]nonan-7-yl)methanone has been optimized to improve yield and purity, making it a feasible target for large-scale production.

Scientific Research Applications

(3,5-dimethyl-1H-pyrrol-2-yl)-(2-oxa-7-azaspiro[4.4]nonan-7-yl)methanone has been used in a variety of scientific research applications, including drug discovery, chemical biology, and neuroscience. One of the main applications of (3,5-dimethyl-1H-pyrrol-2-yl)-(2-oxa-7-azaspiro[4.4]nonan-7-yl)methanone is as a tool compound for the study of protein-protein interactions. (3,5-dimethyl-1H-pyrrol-2-yl)-(2-oxa-7-azaspiro[4.4]nonan-7-yl)methanone can be used to selectively label proteins with a fluorescent tag, allowing for the visualization and quantification of protein interactions in live cells. (3,5-dimethyl-1H-pyrrol-2-yl)-(2-oxa-7-azaspiro[4.4]nonan-7-yl)methanone has also been used as a scaffold for the design of small molecule inhibitors of protein-protein interactions.

properties

IUPAC Name

(3,5-dimethyl-1H-pyrrol-2-yl)-(2-oxa-7-azaspiro[4.4]nonan-7-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O2/c1-10-7-11(2)15-12(10)13(17)16-5-3-14(8-16)4-6-18-9-14/h7,15H,3-6,8-9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWMKVSXDHSXAIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N1)C(=O)N2CCC3(C2)CCOC3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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